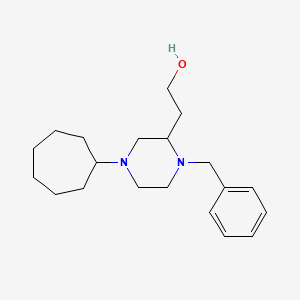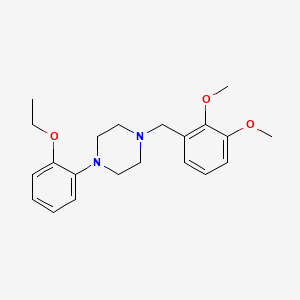![molecular formula C18H20F3N3O3 B6132550 4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-2-piperazinone](/img/structure/B6132550.png)
4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-2-piperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-2-piperazinone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound, commonly referred to as TFP, is a piperazinone derivative that has been found to exhibit a wide range of pharmacological effects.
作用机制
The exact mechanism of action of TFP is not fully understood. However, it has been proposed that TFP acts as a modulator of the dopamine and serotonin neurotransmitter systems. TFP has been found to bind to the dopamine D2 receptor and the serotonin 5-HT1A receptor, leading to a decrease in the activity of these receptors. This may contribute to the antipsychotic and anxiolytic effects of TFP.
Biochemical and Physiological Effects:
TFP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to an increase in mood and a decrease in anxiety. TFP has also been found to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
TFP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable compound for research. TFP has also been extensively studied, and its pharmacological effects are well-documented. However, TFP has some limitations for lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, TFP has a low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of TFP. One potential direction is the development of TFP derivatives with improved pharmacological properties, such as longer half-lives or increased solubility. Another potential direction is the investigation of the potential therapeutic applications of TFP in the treatment of neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of TFP and its effects on the dopamine and serotonin neurotransmitter systems.
合成方法
The synthesis of TFP involves the reaction of 3-(trifluoromethyl)benzaldehyde with 3-piperidinone in the presence of acetic anhydride and sodium acetate. The resulting intermediate is then reacted with piperazine to produce TFP. This method has been optimized to produce high yields of TFP with high purity.
科学研究应用
TFP has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological effects, including antipsychotic, analgesic, anxiolytic, and antidepressant effects. TFP has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-[6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3/c19-18(20,21)14-3-1-2-12(8-14)9-24-10-13(4-5-16(24)26)17(27)23-7-6-22-15(25)11-23/h1-3,8,13H,4-7,9-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKFNEZXXGTTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)N2CCNC(=O)C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(3,4-dimethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6132469.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132475.png)

![N-(2,3-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6132500.png)
![4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B6132506.png)
![4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B6132511.png)

![2-[(2E)-3-(1H-imidazol-4-yl)-2-propenoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6132533.png)
![5-(2,4-dimethoxybenzoyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6132540.png)

![1-(2-{[(4-fluorobenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6132562.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide](/img/structure/B6132569.png)

![1-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol](/img/structure/B6132577.png)